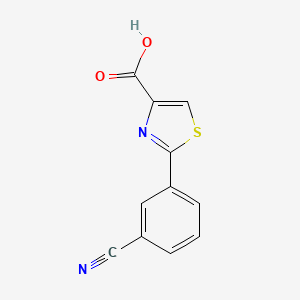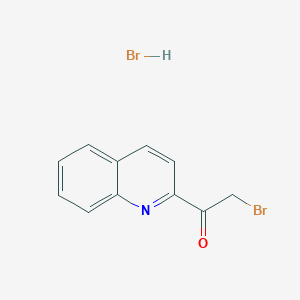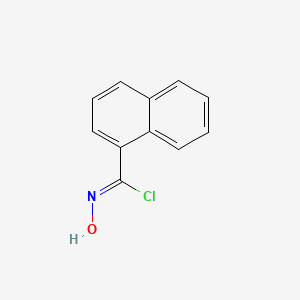
N-Hydroxy-1-naphthimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1-naphthimidoyl chloride is an organic compound with the molecular formula C₁₁H₈ClNO It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an imidoyl chloride group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxy-1-naphthimidoyl chloride can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-1-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triethylamine, acetic acid, and various nucleophiles. Reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include substituted naphthalimides, spirocyclic compounds, and various derivatives depending on the nucleophiles and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-1-naphthimidoyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-hydroxy-1-naphthimidoyl chloride involves its ability to form reactive intermediates that can interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imidoyl chloride group can undergo substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-hydroxy-1-naphthimidoyl chloride include:
- N-Hydroxy-2-naphthimidoyl chloride
- N-Hydroxy-1-naphthylamine
- N-Hydroxy-1-naphthalimide
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to form spirocyclic structures and its applications in bioimaging and medicinal chemistry set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H8ClNO |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
(1Z)-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H/b13-11- |
InChI-Schlüssel |
VDSBIVTXOOTQIP-QBFSEMIESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


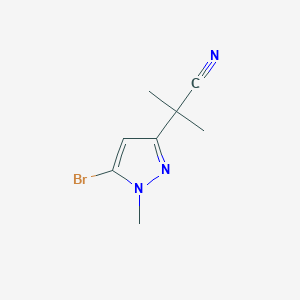

![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

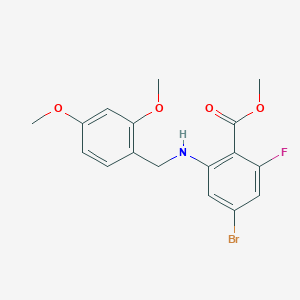
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
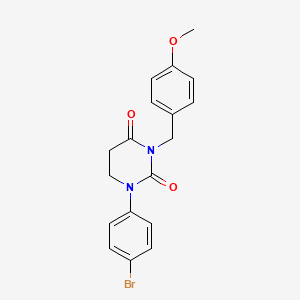

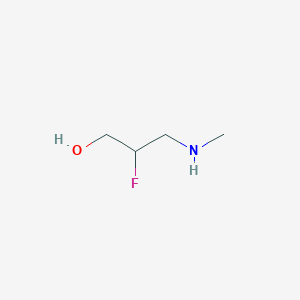

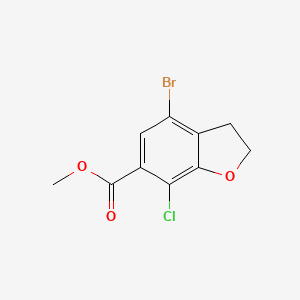
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
